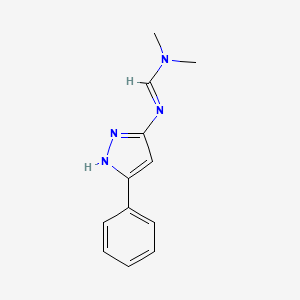![molecular formula C8H11N B14245763 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene CAS No. 502430-90-2](/img/structure/B14245763.png)
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Azatricyclo[4210~2,5~]non-2(5)-ene is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene typically involves a series of organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . This reaction yields a tricyclic intermediate, which is then further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic reaction pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
科学的研究の応用
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets. These interactions often occur at the active sites of enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction mechanisms and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- 9-Methyl-4-oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-en-9-yl benzoate
- 9-Methyl-9-azatricyclo[4.2.1.1~2,5~]decan-7-ol
- 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-9-yl benzoate
Uniqueness
What sets 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific molecular interactions are required.
特性
CAS番号 |
502430-90-2 |
|---|---|
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC名 |
9-azatricyclo[4.2.1.02,5]non-2(5)-ene |
InChI |
InChI=1S/C8H11N/c1-2-6-5(1)7-3-4-8(6)9-7/h7-9H,1-4H2 |
InChIキー |
ITVXPKRFLSKCLX-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3=C(C1N2)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


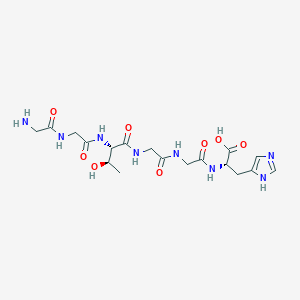


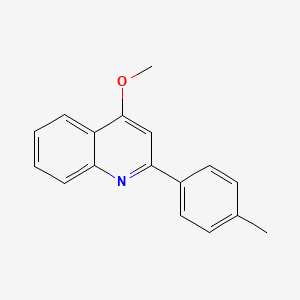
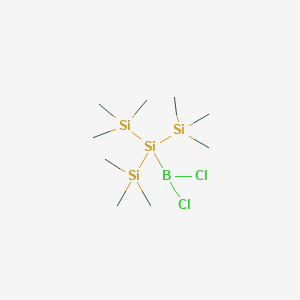
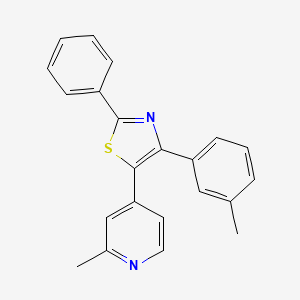

![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)

![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
